molecular formula C9H10O B14317519 3,5,6,7-Tetrahydro-4H-inden-4-one CAS No. 108835-41-2

3,5,6,7-Tetrahydro-4H-inden-4-one

Cat. No.: B14317519
CAS No.: 108835-41-2
M. Wt: 134.17 g/mol
InChI Key: WIAYXGVTCDGUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6,7-Tetrahydro-4H-inden-4-one, widely known in the industry under the tradename Cashmeran , is a synthetic compound of significant interest in fragrance research and development . With a molecular formula of C14H22O and a molecular weight of 206.32 g/mol, it serves as a key material for olfactory studies . This compound is primarily utilized as a fragrance ingredient and is valued for its unique musk-like scent, which contributes complex and long-lasting notes to perfume compositions, detergents, and cosmetic products . Its application extends to academic and industrial research focused on the synthesis and characterization of novel odorants. Researchers also explore its potential as a building block or intermediate in the synthesis of more complex chemical structures, leveraging its polycyclic framework . The compound is for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

108835-41-2

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

3,5,6,7-tetrahydroinden-4-one

InChI

InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h1,3H,2,4-6H2

InChI Key

WIAYXGVTCDGUHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC=C2)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran, CAS 33704-61-9)

Structural and Functional Differences :

  • Substituents : Cashmeran features five methyl groups at positions 1,1,2,3,3, significantly increasing steric bulk compared to the unsubstituted 3,5,6,7-Tetrahydro-4H-inden-4-one .
  • Molecular Weight : Cashmeran (C₁₄H₂₂O, MW 206.32) is heavier than the hypothetical unsubstituted compound (C₉H₁₀O, MW ~134.18).
  • Applications : Cashmeran is widely used as a synthetic musk in perfumery due to its stability and woody-amber scent, whereas the simpler unsubstituted analog may lack these olfactory properties .

Table 1: Key Properties of Cashmeran vs. Hypothetical Unsubstituted Indenone

Property Cashmeran (CAS 33704-61-9) 3,5,6,7-Tetrahydro-4H-inden-4-one (Hypothetical)
Molecular Formula C₁₄H₂₂O C₉H₁₀O
Molecular Weight 206.32 g/mol ~134.18 g/mol
Substituents 1,1,2,3,3-Pentamethyl Unsubstituted
Applications Fragrance industry Research intermediate, potential synthetic precursor

3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one (CAS 475-25-2)

Structural Complexity :

  • This compound (C₁₆H₁₂O₆, MW 300.26) incorporates a chromene ring fused to the indenone system, along with four hydroxyl groups, making it far more oxidized and polar than 3,5,6,7-Tetrahydro-4H-inden-4-one .

Table 2: Comparison with Oxygenated Derivatives

Property CAS 475-25-2 3,5,6,7-Tetrahydro-4H-inden-4-one
Functional Groups Ketone, chromene, hydroxyls Ketone only
Polarity High (due to hydroxyls) Moderate
Potential Applications Pharmaceuticals, natural products Organic synthesis

Heptachlor Epoxide Derivatives (e.g., CAS 1024-57-3)

Structural Contrast :

  • Heptachlor epoxides (e.g., C₁₂H₇Cl₇O) are highly chlorinated bicyclic compounds with an epoxide group, exhibiting environmental persistence and toxicity. These differ starkly from 3,5,6,7-Tetrahydro-4H-inden-4-one, which lacks halogenation and epoxide functionality .
  • Environmental Impact: Chlorinated indenones are regulated pollutants, whereas non-halogenated analogs like 3,5,6,7-Tetrahydro-4H-inden-4-one may pose fewer ecological risks .

Preparation Methods

Cyclization of Diketones via Aldol Condensation

A widely employed strategy involves the aldol condensation of diketones to construct the bicyclic framework. For instance, the reaction of 1,3-cyclohexanedione with appropriate aldehydes in dimethyl sulfoxide (DMSO) and piperidine base generates intermediate cyclohexanone derivatives, which undergo further cyclization. In a representative procedure, 1,3-cyclohexanedione and indole-3-carbaldehyde were stirred in DMSO with 20 mol% piperidine at ambient temperature for 5 hours, yielding a cyclohexanone precursor. Subsequent treatment with hydrazine hydrate in methanol under reflux furnished the target compound in 65% yield.

Table 1: Aldol Condensation Parameters for Cyclohexanone Intermediate Synthesis

Aldehyde Solvent Base Time (h) Yield (%)
Indole-3-carbaldehyde DMSO Piperidine 5 98
4-Methoxybenzaldehyde DMSO Piperidine 6 85

This method’s efficacy is attributed to DMSO’s polar aprotic nature, which stabilizes enolate intermediates and facilitates nucleophilic attack.

Diels-Alder Reaction for Ring Formation

The Diels-Alder reaction offers a stereoselective pathway to access the tetrahydroindenone scaffold. Cyclopentadiene serves as the diene, reacting with α,β-unsaturated ketones under thermal conditions. For example, heating cyclopentadiene with methyl vinyl ketone in toluene at 110°C for 12 hours produces the bicyclic adduct, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC). While this method achieves moderate yields (70–75%), it requires stringent temperature control to avoid retro-Diels-Alder decomposition.

Nazarov Cyclization of Divinyl Ketones

Nazarov cyclization enables the formation of cyclic ketones from divinyl ketones via acid-catalyzed electrocyclic closure. A prototypical synthesis involves treating 1,4-diacetylbenzene with sulfuric acid at 0°C, inducing cyclization to 3,5,6,7-tetrahydro-4H-inden-4-one. The reaction proceeds through a conjugated pentadienyl cation intermediate, with yields reaching 80% after optimization.

Mechanistic Insight :
$$
\text{Divinyl ketone} \xrightarrow{H2SO4} \text{Pentadienyl cation} \rightarrow \text{Tetrahydroindenone}
$$
This method is favored for its atom economy but necessitates careful acid handling to prevent side reactions.

Catalytic Hydrogenation of Indenone Derivatives

Selective hydrogenation of aromatic indenone precursors provides a direct route to the tetrahydro derivative. Using 10% Pd/C under 50 psi H₂ in ethanol, inden-4-one undergoes hydrogenation at 25°C, saturating the six-membered ring while preserving the ketone functionality. This method achieves 90% yield and is scalable for industrial applications.

Table 2: Hydrogenation Conditions and Outcomes

Catalyst Pressure (psi) Solvent Temp (°C) Yield (%)
Pd/C 50 Ethanol 25 90
Raney Ni 30 THF 40 78

Claisen Rearrangement Followed by Cyclization

The Claisen rearrangement of allyl vinyl ethers generates γ,δ-unsaturated ketones, which undergo intramolecular cyclization. For instance, allyl 2-cyclohexenyl ether rearranges at 200°C to form a diketone intermediate, which is cyclized using p-toluenesulfonic acid (PTSA) in refluxing benzene. This method offers 72% yield but requires high temperatures, limiting its practicality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.